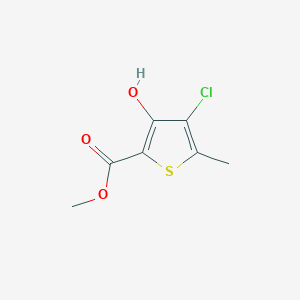
Methyl 4-chloro-3-hydroxy-5-methylthiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-chloro-3-hydroxy-5-methylthiophene-2-carboxylate: is an organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This specific compound is characterized by the presence of a methyl ester group, a hydroxyl group, a chlorine atom, and a methyl group attached to the thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Methyl 4-chloro-3-hydroxy-5-methylthiophene-2-carboxylate typically begins with commercially available thiophene derivatives.
Stepwise Synthesis:
Industrial Production Methods: Industrial production methods often involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing catalysts to enhance reaction rates.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxyl group can undergo oxidation to form a carbonyl group, leading to the formation of ketones or aldehydes.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted thiophene derivatives.
Applications De Recherche Scientifique
Chemistry:
Building Block: Used as a building block in the synthesis of more complex thiophene derivatives.
Catalysis: Employed in catalytic reactions due to its unique functional groups.
Biology:
Biological Activity: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
Drug Development: Explored as a potential lead compound in drug development due to its structural similarity to biologically active thiophene derivatives.
Industry:
Materials Science: Used in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of Methyl 4-chloro-3-hydroxy-5-methylthiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the hydroxyl, chlorine, and ester groups allows for diverse interactions with biological molecules, contributing to its potential biological activities.
Comparaison Avec Des Composés Similaires
Methyl 3-hydroxy-4-chloro-2-thiophenecarboxylate: Lacks the methyl group at the 5-position.
Methyl 3-hydroxy-5-methyl-2-thiophenecarboxylate: Lacks the chlorine atom at the 4-position.
Methyl 4-chloro-5-methyl-2-thiophenecarboxylate: Lacks the hydroxyl group at the 3-position.
Uniqueness: Methyl 4-chloro-3-hydroxy-5-methylthiophene-2-carboxylate is unique due to the specific combination of functional groups attached to the thiophene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
113589-29-0 |
|---|---|
Formule moléculaire |
C7H7ClO3S |
Poids moléculaire |
206.65 g/mol |
Nom IUPAC |
methyl 4-chloro-3-hydroxy-5-methylthiophene-2-carboxylate |
InChI |
InChI=1S/C7H7ClO3S/c1-3-4(8)5(9)6(12-3)7(10)11-2/h9H,1-2H3 |
Clé InChI |
MAKSYNFEQORPNF-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(S1)C(=O)OC)O)Cl |
SMILES canonique |
CC1=C(C(=C(S1)C(=O)OC)O)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

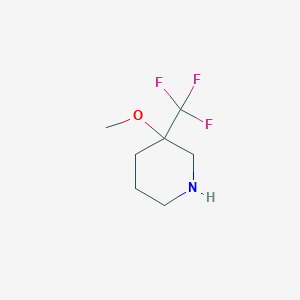
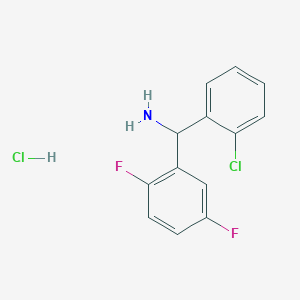
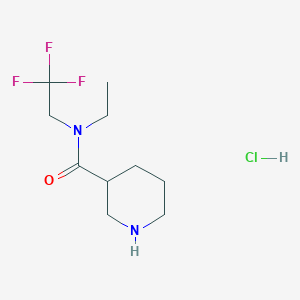
![Methyl[1-(4-methylphenyl)butan-2-yl]amine](/img/structure/B1423308.png)
![4,4,5,5-Tetramethyl-2-{3-[(methylsulfanyl)methyl]phenyl}-1,3,2-dioxaborolane](/img/structure/B1423309.png)
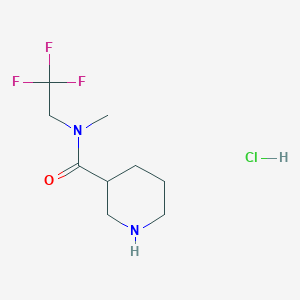
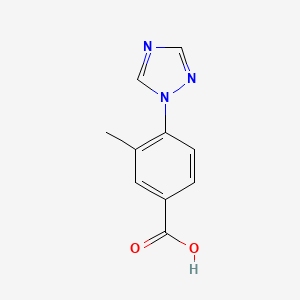
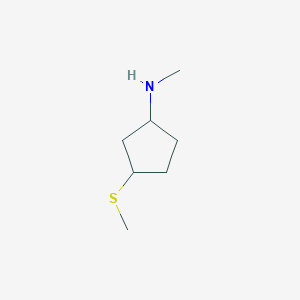

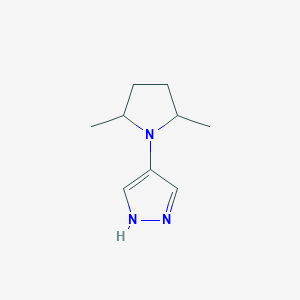
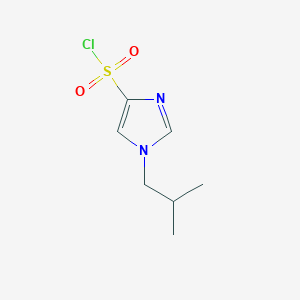
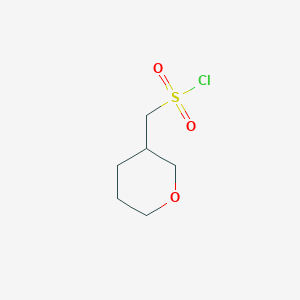
![[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B1423324.png)
